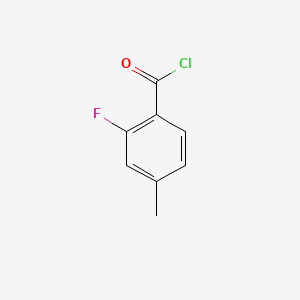

3,4-(Ethylenedioxy)-3'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Ethylenedioxythiophene (EDOT) is an electro-active conductive monomer with a thiol group that combines an electron donor and electron acceptor in a donor-acceptor-donor arrangement . It’s used in the synthesis of conducting polymers .

Synthesis Analysis

The most common method for constructing the ethylene fragment of EDOT is to replace the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues with the following cyclization .Chemical Reactions Analysis

EDOT can be polymerized to form poly (3,4-ethylenedioxythiophene) (PEDOT) for use as an electrochromic polymer (EC) based coating for a variety of applications . It can also be used as a reductant in a one-pot synthesis of gold nanoparticles from HAuCl4 .Physical And Chemical Properties Analysis

EDOT has satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It’s also known for its high stability, high conductivity, and high transparency .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives

One notable application of 3,4-(Ethylenedioxy)-3'-iodobenzophenone derivatives is in the synthesis and characterization of novel photoluminescent materials. For instance, derivatives of 3,4-ethylenedioxythiophene (EDOT) have been synthesized, leading to the formation of compounds with potential applications in photoluminescent devices. These materials exhibit blue to red emission, indicating their utility in creating advanced photonic and electronic materials (Pepitone, Hardaker, & Gregory, 2003).

DNA/RNA Binding Properties and Biological Activity

The 3,4-ethylenedioxy-extension of thiophene core in bisbenzimidazole amidines has shown pronounced affinity towards ds-DNA and ds-RNA, leading to strong thermal stabilization effects. These compounds display moderate to strong antiproliferative effects on various carcinoma cell lines, indicating their significance in biomedical research related to cancer therapy (Stolić et al., 2009).

Electrocatalytic and Electrochromic Applications

Derivatives of 3,4-(Ethylenedioxy)-3'-iodobenzophenone have been explored for their electrocatalytic and electrochromic properties. For example, poly(3,4-ethylenedioxythiophene)-poly(styrene sulphonate) composite electrodes have demonstrated significant electrochemical behavior in the electro-oxidation of chlorophenols, suggesting applications in environmental monitoring and remediation (Pigani et al., 2007). Similarly, electropolymerized films of 3,4-ethylenedioxy-substituted conducting polymers have shown promising electrocatalytic activity towards various organic compounds, hinting at their potential in energy storage and conversion technologies (Rodríguez-Calero et al., 2011).

Antioxidant and Antimicrobial Activities

The investigation into the antimicrobial and antioxidant properties of 3,4-(Ethylenedioxy)-3'-iodobenzophenone derivatives has also yielded positive results. Some synthesized compounds have displayed significant antimicrobial activity against a range of bacterial and fungal strains, as well as potent antioxidant capabilities, suggesting their potential in developing new therapeutic agents (Raghavendra et al., 2016).

Safety And Hazards

Direcciones Futuras

PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The synthesis method of PEDOT is very important as it brings different properties which determine its applications . Research directions in acquiring high-quality PEDOT are being discussed and proposed .

Propiedades

IUPAC Name |

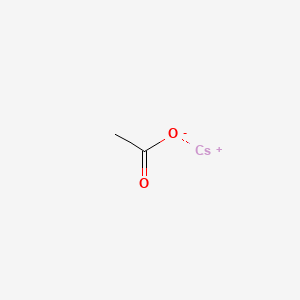

2,3-dihydro-1,4-benzodioxin-6-yl-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQPPXVJPBJPHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415444 |

Source

|

| Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-(Ethylenedioxy)-3'-iodobenzophenone | |

CAS RN |

878969-65-4 |

Source

|

| Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)